molecular formula C11H22O2 B14298829 7-tert-Butoxyheptanal CAS No. 113093-78-0

7-tert-Butoxyheptanal

Cat. No.: B14298829
CAS No.: 113093-78-0
M. Wt: 186.29 g/mol
InChI Key: RSNCYTWOOCUQQQ-UHFFFAOYSA-N
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Description

7-tert-Butoxyheptanal is an organic compound characterized by the presence of a tert-butoxy group attached to a heptanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-Butoxyheptanal typically involves the reaction of heptanal with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product . The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 7-tert-Butoxyheptanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

7-tert-Butoxyheptanal has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 7-tert-Butoxyheptanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to modifications in their activity. The tert-butoxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in biological and chemical systems .

Comparison with Similar Compounds

    7-tert-Butoxyheptanoic acid: The oxidized form of 7-tert-Butoxyheptanal.

    7-tert-Butoxyheptanol: The reduced form of this compound.

    tert-Butyl heptanoate: An ester derivative with similar structural features.

Uniqueness: this compound is unique due to the presence of both an aldehyde group and a tert-butoxy group. This combination imparts distinct reactivity and solubility properties, making it a valuable compound for various applications .

Properties

CAS No.

113093-78-0

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

7-[(2-methylpropan-2-yl)oxy]heptanal

InChI

InChI=1S/C11H22O2/c1-11(2,3)13-10-8-6-4-5-7-9-12/h9H,4-8,10H2,1-3H3

InChI Key

RSNCYTWOOCUQQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCCCCC=O

Origin of Product

United States

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